L-Cyclopropylglycine
Overview
Description
Synthesis Analysis
The synthesis of cyclopropylglycines, including L-Cyclopropylglycine, is based on various methods such as carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .Molecular Structure Analysis
The molecular structure of L-Cyclopropylglycine consists of a cyclopropyl group attached to a glycine molecule . The InChI key for this compound is BUSBCPMSNBMUMT-BYPYZUCNSA-N .Chemical Reactions Analysis
The main methods of synthesis of cyclopropylglycines are based on the carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .Physical And Chemical Properties Analysis
L-Cyclopropylglycine has a boiling point of 253.5±23.0 °C (Predicted), a density of 1.321±0.06 g/cm3 (Predicted), and is soluble in water but insoluble in ethanol . It has an optical activity of [α]/D +101±4°, c = 1% in 1 M HCl .Scientific Research Applications
Synthesis Methods
L-Cyclopropylglycine, a member of the cyclopropylglycine series, has garnered attention due to its synthesis methods and properties. A review by Yashin et al. (2013) highlights various synthesis methods, including carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides. These methods have paved the way for creating cyclopropane-containing analogs of amino acids like glutamic acid and proline, used in physiologically active peptides (Yashin et al., 2013).
Conformational Behavior in Peptides
Barone et al. (1988) investigated the conformational behavior of cyclopropylglycine peptides, using both ab initio and empirical methods. Their study provided insights into the preferred conformations and the energy minimization of these peptides, contributing to a better understanding of their structural properties (Barone et al., 1988).
Metabotropic Glutamate Receptor Antagonism
Research by Chen et al. (1999) identified cyclobutylglycine (a related compound) as a potent metabotropic glutamate receptor antagonist. This study evaluated its efficacy in vitro and in a mouse model, suggesting its potential in developing analgesic treatments (Chen et al., 1999).
Neuroprotective Properties
A study by Zainullina et al. (2020) on the neuropeptide cyclo-L-prolylglycine, which shares structural similarities with L-Cyclopropylglycine, explored its neuroprotective properties. The research showed its positive effects on brain-derived neurotrophic factor levels and insulin-like growth factor-1 and AMPA receptors, highlighting its potential in neuroprotection (Zainullina et al., 2020).
Antifungal Properties
Ohta et al. (1986) isolated cyclopropylalanine, an antifungal amino acid structurally related to cyclopropylglycine, from the mushroom Amanita virgineoides Bas. This discovery opened avenues for exploring cyclopropylglycines in antifungal applications (Ohta et al., 1986).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-2-cyclopropylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363564 | |
Record name | L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cyclopropylglycine | |
CAS RN |
49606-99-7 | |
Record name | L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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